molecular formula C19H15F3N2O2 B14228779 Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- CAS No. 821784-77-4

Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-

Cat. No.: B14228779
CAS No.: 821784-77-4
M. Wt: 360.3 g/mol
InChI Key: PLWWBNHOUOPASK-UHFFFAOYSA-N
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Description

Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- is a complex organic compound characterized by the presence of a phenol group, a trifluoromethoxy group, and a pyridinyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The pyridinyl group may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- is unique due to the combination of its trifluoromethoxy, amino, and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

821784-77-4

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.3 g/mol

IUPAC Name

4-[5-[[3-(trifluoromethoxy)phenyl]methylamino]pyridin-3-yl]phenol

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)26-18-3-1-2-13(8-18)10-24-16-9-15(11-23-12-16)14-4-6-17(25)7-5-14/h1-9,11-12,24-25H,10H2

InChI Key

PLWWBNHOUOPASK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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